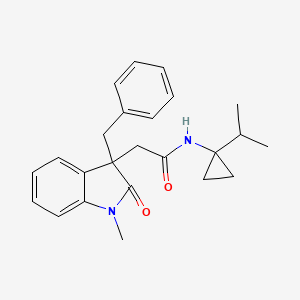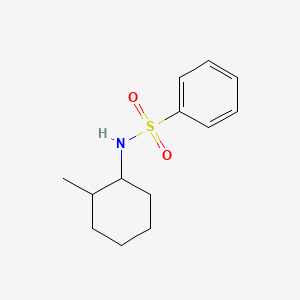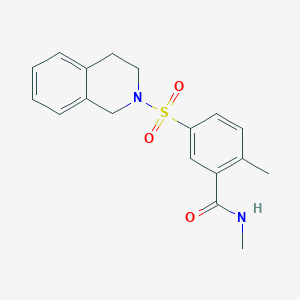![molecular formula C21H25N3O7 B5350731 2-(4-nitrophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5350731.png)
2-(4-nitrophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide, also known as TEBE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biotechnology. TEBE is a derivative of the natural compound curcumin, which is found in turmeric and has been used for centuries in traditional medicine.
Mécanisme D'action
The exact mechanism of action of 2-(4-nitrophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has also been shown to modulate the expression of various genes that are involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer cell growth. This compound has also been shown to modulate the expression of various genes, including those involved in oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-nitrophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide has several advantages for laboratory experiments, including its high purity and stability. However, this compound is relatively expensive and may not be readily available in some laboratories. In addition, this compound has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-nitrophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide. One area of research is the development of more efficient synthesis methods for this compound, which may result in improved yields and reduced costs. Another area of research is the identification of new therapeutic applications for this compound, including its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular pathways.
Méthodes De Synthèse
2-(4-nitrophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide can be synthesized using a multi-step process that involves the reaction of curcumin with various reagents and solvents. The synthesis of this compound has been optimized in recent years, resulting in improved yields and purity of the compound.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. This compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of Alzheimer's disease. This compound has also been studied for its anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7/c1-4-28-17-12-15(13-18(29-5-2)20(17)30-6-3)21(25)31-23-19(22)11-14-7-9-16(10-8-14)24(26)27/h7-10,12-13H,4-6,11H2,1-3H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHBRBDKMUQFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5350653.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5350676.png)
![3-(4-hydroxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350690.png)
![N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5350696.png)


![N-ethyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5350726.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5350732.png)
![6-[3-(acetylamino)pyrrolidin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5350737.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5350741.png)

![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropylpropanamide](/img/structure/B5350749.png)
![4-benzyl-5-[1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5350752.png)
